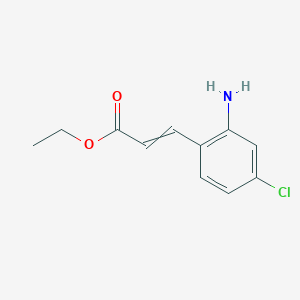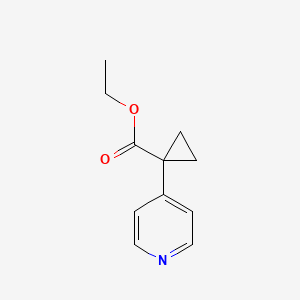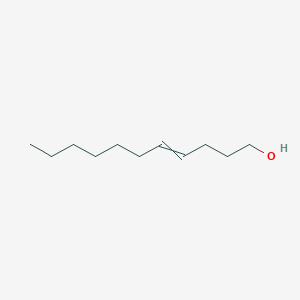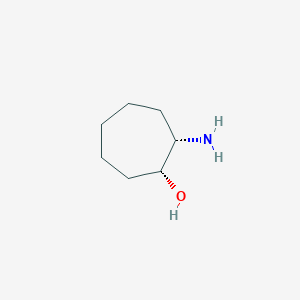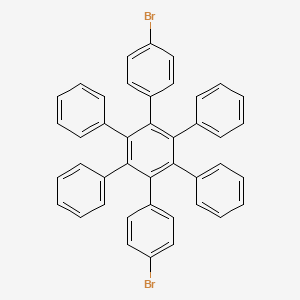
1,4-bis(4-bromophenyl)-2,3,5,6-tetraphenylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’:2’,1’‘-Terphenyl, 4-bromo-4’-(4-bromophenyl)-3’,5’,6’-triphenyl- is a complex organic compound with a unique structure characterized by multiple phenyl groups and bromine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’:2’,1’‘-Terphenyl, 4-bromo-4’-(4-bromophenyl)-3’,5’,6’-triphenyl- typically involves multi-step organic reactions. One common method includes the bromination of terphenyl derivatives using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters is crucial in industrial settings to achieve high purity and efficiency.
Chemical Reactions Analysis
Types of Reactions
1,1’:2’,1’‘-Terphenyl, 4-bromo-4’-(4-bromophenyl)-3’,5’,6’-triphenyl- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Electrophilic Substitution: Reagents such as sulfuric acid or nitric acid in the presence of a catalyst.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield phenyl derivatives, while oxidation can produce quinones or other oxygenated compounds .
Scientific Research Applications
1,1’:2’,1’‘-Terphenyl, 4-bromo-4’-(4-bromophenyl)-3’,5’,6’-triphenyl- has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials, such as polymers and liquid crystals.
Mechanism of Action
The mechanism of action of 1,1’:2’,1’‘-Terphenyl, 4-bromo-4’-(4-bromophenyl)-3’,5’,6’-triphenyl- involves its interaction with specific molecular targets. The bromine atoms and phenyl groups play a crucial role in its binding affinity and reactivity. The compound can interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-1,1’:3’,1’'-terphenyl
- 4,4’'-Dibromo-p-terphenyl
- 4-Bromo-1,1’:2’,1’'-terphenyl
Uniqueness
1,1’:2’,1’‘-Terphenyl, 4-bromo-4’-(4-bromophenyl)-3’,5’,6’-triphenyl- is unique due to its specific arrangement of bromine atoms and phenyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
IUPAC Name |
1,4-bis(4-bromophenyl)-2,3,5,6-tetraphenylbenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H28Br2/c43-35-25-21-33(22-26-35)41-37(29-13-5-1-6-14-29)38(30-15-7-2-8-16-30)42(34-23-27-36(44)28-24-34)40(32-19-11-4-12-20-32)39(41)31-17-9-3-10-18-31/h1-28H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGIOZVUGESOGBD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=C(C(=C2C3=CC=C(C=C3)Br)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=C(C=C6)Br)C7=CC=CC=C7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H28Br2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30711258 |
Source


|
| Record name | 1,4-bis(4-bromophenyl)-2,3,5,6-tetraphenylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30711258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
692.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22932-54-3 |
Source


|
| Record name | 1,4-bis(4-bromophenyl)-2,3,5,6-tetraphenylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30711258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

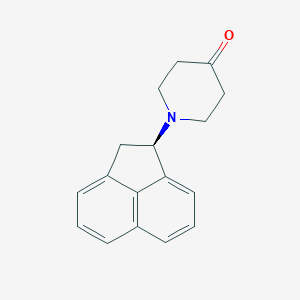
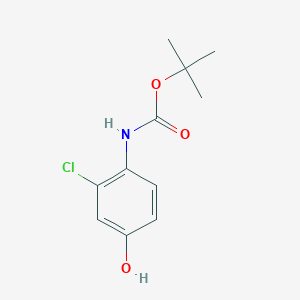
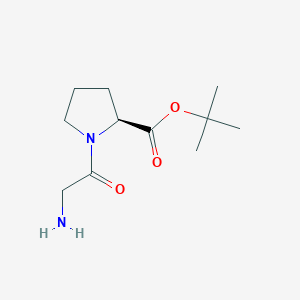

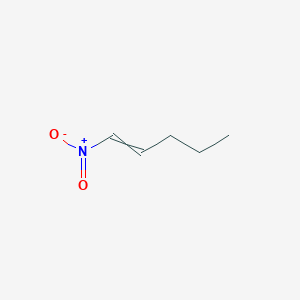
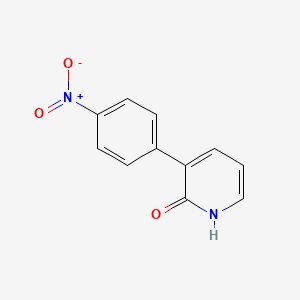
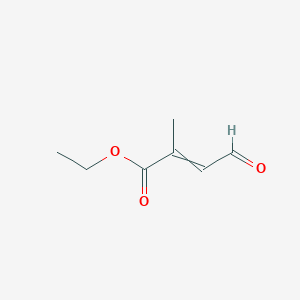
![4-[2-(Dimethylamino)ethenyl]pyridine-3-carbonitrile](/img/structure/B1505657.png)
![9-(4-Methoxyphenyl)-3-[2-(4-methoxyphenyl)ethenyl]-9H-carbazole](/img/structure/B1505658.png)
